molecular formula C15H12N4OS B2697455 1-benzoyl-3-(1H-indazol-5-yl)thiourea CAS No. 497060-10-3

1-benzoyl-3-(1H-indazol-5-yl)thiourea

Cat. No.: B2697455
CAS No.: 497060-10-3
M. Wt: 296.35
InChI Key: ZXVDMWFGCWOTEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-3-(1H-indazol-5-yl)thiourea is a chemical compound with the molecular formula C15H12N4OS. It is known for its unique structure, which includes an indazole ring and a benzamide group connected via a carbamothioyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-3-(1H-indazol-5-yl)thiourea typically involves the reaction of 1H-indazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with benzamide in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often require refluxing in an appropriate solvent, such as dichloromethane or chloroform .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-3-(1H-indazol-5-yl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-benzoyl-3-(1H-indazol-5-yl)thiourea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indazol-5-ylcarbamothioyl)phenylacetamide
  • N-(1H-indazol-5-ylcarbamothioyl)benzenesulfonamide
  • N-(1H-indazol-5-ylcarbamothioyl)benzylamine

Uniqueness

1-benzoyl-3-(1H-indazol-5-yl)thiourea is unique due to its specific combination of an indazole ring and a benzamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(1H-indazol-5-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c20-14(10-4-2-1-3-5-10)18-15(21)17-12-6-7-13-11(8-12)9-16-19-13/h1-9H,(H,16,19)(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVDMWFGCWOTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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